2,4-Diethyl-1,1'-biphenyl
Description
2,4-Diethyl-1,1'-biphenyl is a biphenyl derivative with ethyl substituents at the 2 and 4 positions on one phenyl ring. Its molecular formula is C₁₆H₁₈, derived from the biphenyl core (C₁₂H₁₀) with two ethyl groups (-C₂H₅) adding four carbons and ten hydrogens. This compound is structurally characterized by its substitution pattern, which influences its physical, chemical, and electronic properties.
Properties
CAS No. |
112757-52-5 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2,4-diethyl-1-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-3-13-10-11-16(14(4-2)12-13)15-8-6-5-7-9-15/h5-12H,3-4H2,1-2H3 |
InChI Key |
UCZBHBWFAZHOGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C2=CC=CC=C2)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2,4-diethylbromobenzene with phenylmagnesium bromide in the presence of a catalyst can yield 2,4-Diethyl-1,1’-biphenyl . The reaction is typically carried out in anhydrous conditions to prevent the Grignard reagent from reacting with water.
Industrial Production Methods
Industrial production of 2,4-Diethyl-1,1’-biphenyl often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2,4-Diethyl-1,1’-biphenyl .
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, 2,4-Diethyl-1,1’-biphenyl can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.
Oxidation: Potassium permanganate and other strong oxidizing agents are used for oxidation reactions.
Reduction: Lithium aluminum hydride is a common reducing agent for reduction reactions.
Major Products Formed
Nitration: Nitro derivatives of 2,4-Diethyl-1,1’-biphenyl.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
2,4-Diethyl-1,1’-biphenyl has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Diethyl-1,1’-biphenyl involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
3,4-Diethyl-1,1'-biphenyl
- Structure : Ethyl groups at the 3 and 4 positions on one phenyl ring.
- Natural Occurrence: Identified in Zea mays stover as a terpenoid, suggesting biological relevance .
PCB-030 (2,4,5-Trichlorobiphenyl)
- Structure : Chlorine atoms at the 2,4,5 positions.
- Key Differences :
Alkyl Chain Length Variants
4-Hexyl-1,1'-biphenyl
- Structure : A hexyl (-C₆H₁₃) group at the 4 position.
- Key Differences :
2,2',3,3',5,5',6,6'-Octamethyl-1,1'-biphenyl
- Structure : Eight methyl groups across both rings.
- Key Differences: Steric Hindrance: Extensive methylation creates significant steric hindrance, reducing reactivity but enhancing thermal stability. Applications: Potential use in materials requiring rigid, thermally resistant structures .
Functional Group Variants
1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone
Data Table: Comparative Analysis of Biphenyl Derivatives
*Calculated based on molecular formula.
Research Findings and Implications
- Substituent Position : Ortho/para substitution (2,4) in this compound may enhance electronic conjugation compared to meta (3,4) isomers, making it suitable for optoelectronic applications .
- Alkyl Chain Effects : Longer chains (e.g., hexyl) increase molecular weight and hydrophobicity, whereas ethyl groups balance solubility and steric effects .
- Regulatory Considerations : Unlike chlorinated biphenyls (PCBs), ethyl-substituted derivatives are less toxic but require evaluation for environmental persistence .
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